N-Cbz-N-methyl-L-leucine

Peptide Synthesis N-Methyl Amino Acids Side Reaction Mitigation

N-Cbz-N-methyl-L-leucine (CAS 33099-08-0), also known as Z-N-methyl-L-leucine or Cbz-N-Me-Leu-OH, is a doubly protected, N-methylated amino acid derivative. It serves as a chiral building block primarily used in solution-phase peptide synthesis and medicinal chemistry research to introduce steric hindrance and modulate peptide conformation.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
CAS No. 33099-08-0
Cat. No. B554300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cbz-N-methyl-L-leucine
CAS33099-08-0
Synonyms33099-08-0; N-Cbz-N-methyl-L-leucine; Cbz-N-methyl-L-leucine; Z-N-Me-Leu-OH; Z-N-methyl-L-leucine; ST51037722; AmbotzZAA1015; Cbz-N-Me-Leu-OH; Z-N-a-methyl-L-Leucine; Cbz-N-Methyl-L-Leu-OH; N-Methyl-N-Cbz-L-leucine; 96925_ALDRICH; SCHEMBL2300007; 96925_FLUKA; CTK4G9958; MolPort-003-939-976; TVXSGOBGRXNJLM-ZDUSSCGKSA-N; ZINC2391032; ANW-63420; SBB064567; AKOS015890053; VA50549; AJ-35708; AK-81334; TC-152165
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
InChIInChI=1S/C15H21NO4/c1-11(2)9-13(14(17)18)16(3)15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,17,18)/t13-/m0/s1
InChIKeyTVXSGOBGRXNJLM-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cbz-N-methyl-L-leucine (CAS 33099-08-0) for Peptide Synthesis and Pharmaceutical Research


N-Cbz-N-methyl-L-leucine (CAS 33099-08-0), also known as Z-N-methyl-L-leucine or Cbz-N-Me-Leu-OH, is a doubly protected, N-methylated amino acid derivative [1]. It serves as a chiral building block primarily used in solution-phase peptide synthesis and medicinal chemistry research to introduce steric hindrance and modulate peptide conformation . The compound's molecular formula is C15H21NO4 with a molecular weight of 279.33 g/mol [1]. Its defining features are the benzyloxycarbonyl (Cbz) protecting group on the secondary amine and the N-methyl substitution on the alpha-amino group, which collectively influence its reactivity, stability, and the properties of resulting peptides .

Why N-Cbz-N-methyl-L-leucine Cannot Be Readily Substituted with Alternative N-Methyl Leucine Derivatives


Generic substitution among N-methyl leucine derivatives is not scientifically sound due to fundamental differences in protecting group chemistry, which dictate compatibility with synthetic strategies, deprotection orthogonality, and overall process yields . The choice between Cbz, Boc, and Fmoc protection is not arbitrary; it directly impacts coupling efficiency, susceptibility to side reactions, and the conditions required for subsequent deprotection steps . For instance, the base-labile Fmoc group is standard for solid-phase peptide synthesis (SPPS), while the acid-labile Boc group and hydrogenolyzable Cbz group are often employed in orthogonal protection schemes for solution-phase synthesis [1]. Furthermore, the presence of the N-methyl group introduces steric hindrance that can significantly alter coupling kinetics and yields compared to non-methylated analogs, making direct interchange without process re-optimization risky [2]. The following quantitative evidence details these critical differentiators.

Quantitative Evidence Guide: Differentiating N-Cbz-N-methyl-L-leucine from Key Analogs


Superior Coupling Efficiency: Cbz Protection Eliminates N-Carboxyanhydride (NCA) Side Reaction Plaguing Boc Analogs

A critical differentiator for N-Cbz-N-methyl-L-leucine is its avoidance of the N-carboxyanhydride (NCA) side reaction that significantly reduces yields when coupling Boc-N-methyl amino acids [1]. This side reaction, which does not occur with Cbz or Fmoc protection, is a major source of low yields in N-methyl peptide synthesis [1].

Peptide Synthesis N-Methyl Amino Acids Side Reaction Mitigation

High Tripeptide Synthesis Yield Achievable with N-Methyl-L-leucine Building Blocks

Demonstrating the practical utility of Cbz-N-methyl-L-leucine, a tripeptide synthesis using N-methyl-L-leucine benzyl ester (a closely related derivative) achieved a high yield of 80% under optimized coupling conditions at low temperature (273 K) . This indicates that with appropriate reagent selection, high yields are attainable with this sterically hindered building block.

Peptide Synthesis N-Methyl Amino Acids Coupling Yield

Cbz vs. Boc Deprotection: Yield Comparison Highlights Process-Dependent Advantages

A direct comparison of deprotection yields for similar protected dipeptides shows that while Boc deprotection with TFA can proceed with 70% yield, Cbz deprotection via hydrogenation can achieve yields up to 91% depending on the substrate [1]. This variability underscores the importance of selecting the optimal protecting group for a specific sequence.

Protecting Group Chemistry Deprotection Yield Peptide Synthesis

Cbz Protection Imparts Superior Thermal Stability Compared to Boc in Amino Alcohol Derivatives

Research on protected prolinol derivatives provides a class-level inference for thermal stability: Cbz-protected L-prolinol derivatives remain stable and only undergo intramolecular cyclization at 140°C in the presence of triethylamine, whereas Boc-protected analogs cyclize at just 67°C [1].

Protecting Group Chemistry Thermal Stability Process Safety

N-Methylation Confers 72 to >1000-Fold Increase in Proteolytic Resistance

The N-methyl group present in N-Cbz-N-methyl-L-leucine is not merely a protecting group; it is a powerful structural motif for enhancing peptide stability. A systematic study using N-methyl scanning mutagenesis demonstrated that incorporating a single N-methyl amino acid into a peptide sequence increased its resistance to proteolytic degradation by a factor ranging from 72 to over 1000-fold [1].

Peptide Therapeutics N-Methylation Proteolytic Stability Drug Design

Optimal Research and Industrial Applications for N-Cbz-N-methyl-L-leucine Based on Evidence


Solution-Phase Peptide Synthesis Requiring Orthogonal Protection

N-Cbz-N-methyl-L-leucine is optimally suited for solution-phase peptide synthesis where orthogonal protection schemes are employed . Its Cbz group is stable to the acidic conditions used to remove Boc groups and is cleaved by hydrogenolysis without affecting Boc or other acid/base-labile groups . This allows for strategic deprotection sequences not possible with Boc-N-methyl-L-leucine or Fmoc-N-methyl-L-leucine alone. The high yields achievable in tripeptide synthesis (80%) further validate its use in constructing complex peptides .

Synthesis of Protease-Resistant Peptide Leads

For medicinal chemistry programs focused on developing peptide therapeutics with enhanced in vivo half-lives, N-Cbz-N-methyl-L-leucine is a strategic building block . The N-methyl group it introduces has been shown to increase proteolytic resistance by up to 1000-fold . While Fmoc-N-methyl-L-leucine is commonly used in SPPS for the same purpose, N-Cbz-N-methyl-L-leucine provides an alternative for solution-phase libraries or for use in hybrid synthetic strategies, offering the combined benefits of N-methylation and the orthogonal Cbz protecting group .

High-Temperature or Long-Duration Synthetic Procedures

In multi-step syntheses requiring elevated temperatures or prolonged reaction times, the thermal stability of the protecting group is paramount. Class-level evidence indicates that Cbz-protected amino alcohol derivatives are stable at temperatures up to 140°C, significantly higher than their Boc-protected counterparts which can degrade at 67°C . This suggests that N-Cbz-N-methyl-L-leucine may offer a wider operational safety margin, reducing the risk of yield loss due to thermal decomposition and making it a more robust choice for demanding synthetic routes compared to Boc-N-methyl-L-leucine .

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